molecular formula C7H11BrO2 B1625424 Ethyl 2-bromo-3-methylbut-2-enoate CAS No. 79405-50-8

Ethyl 2-bromo-3-methylbut-2-enoate

Cat. No.: B1625424
CAS No.: 79405-50-8
M. Wt: 207.06 g/mol
InChI Key: QXBRKARECIOFMU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-methylbut-2-enoate is a chemical compound with the molecular formula C7H11BrO2 and a molecular weight of 207.06 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-methylbut-2-enoate can be synthesized through various methods. One common method involves the bromination of ethyl 3-methylbut-2-enoate using bromine or N-bromosuccinimide (NBS) under irradiation with light . Another method involves the reaction of isoprene with hydrobromic acid or hydrogen bromide gas in the presence of a cuprous halide catalyst .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-methylbut-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, and acids or halogens for addition reactions . The conditions often involve specific temperatures and solvents to facilitate the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield alcohols or amines, while elimination reactions typically produce alkenes .

Scientific Research Applications

Ethyl 2-bromo-3-methylbut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various products. The double bond in the compound also allows for addition reactions, which can modify its chemical structure and properties .

Comparison with Similar Compounds

Ethyl 2-bromo-3-methylbut-2-enoate can be compared with other similar compounds, such as:

    Ethyl 3-methylbut-2-enoate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Ethyl 2-methylbut-2-enoate: Similar structure but different reactivity due to the absence of the bromine atom.

    Mthis compound: Similar compound with a methyl ester group instead of an ethyl ester group.

Properties

IUPAC Name

ethyl 2-bromo-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-4-10-7(9)6(8)5(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBRKARECIOFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478405
Record name Ethyl 2-bromo-3-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79405-50-8
Record name Ethyl 2-bromo-3-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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